(5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine
CAS No.: 1708251-20-0
Cat. No.: VC3107050
Molecular Formula: C8H10N4O
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1708251-20-0 |
|---|---|
| Molecular Formula | C8H10N4O |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | [5-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methanamine |
| Standard InChI | InChI=1S/C8H10N4O/c1-12-4-2-3-6(12)8-10-7(5-9)11-13-8/h2-4H,5,9H2,1H3 |
| Standard InChI Key | PWZILDSXCCGBOX-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C1C2=NC(=NO2)CN |
| Canonical SMILES | CN1C=CC=C1C2=NC(=NO2)CN |
Introduction
Chemical Identity and Properties
Structural Characteristics
(5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine features a 1-methyl-1H-pyrrole ring connected at position 2 to a 1,2,4-oxadiazole ring, which bears a methanamine group at position 3. This arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding and other intermolecular interactions. The compound's heterocyclic structure contains both electron-rich (pyrrole) and electron-deficient (oxadiazole) regions, contributing to its unique chemical behavior and potential biological activity.
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1708251-20-0 |
| Molecular Formula | C8H10N4O |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | [5-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methanamine |
| Standard InChI | InChI=1S/C8H10N4O/c1-12-4-2-3-6(12)8-10-7(5-9)11-13-8/h2-4H,5,9H2,1H3 |
| Standard InChIKey | PWZILDSXCCGBOX-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C1C2=NC(=NO2)CN |
The molecule contains one primary amine group that can act as a hydrogen bond donor, while the nitrogen atoms in the oxadiazole and pyrrole rings can function as hydrogen bond acceptors. These features give the compound moderate water solubility and the ability to interact with various biological targets.
Synthesis Methods
General Synthesis of 1,2,4-Oxadiazole Derivatives
The synthesis of 1,2,4-oxadiazole derivatives typically follows several established routes, which can be adapted for the preparation of (5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine. One common approach involves the cyclization reaction between amidoximes and carboxylic acid derivatives. This method proceeds through the following general steps:
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Formation of an amidoxime intermediate from a nitrile
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Reaction of the amidoxime with a carboxylic acid derivative
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Cyclodehydration to form the 1,2,4-oxadiazole ring
Another synthesis route involves the condensation of nitrile oxides with alkynes, although this method is less commonly used for pharmaceutical applications due to the instability of nitrile oxide intermediates.
Specific Synthesis Approaches
For compounds similar to (5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine, several synthetic approaches have been documented. One potential route involves:
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Starting with a 1-methyl-1H-pyrrole-2-carbonitrile or carboxamide
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Converting to the corresponding amidoxime
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Coupling with an appropriate carboxylic acid derivative
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Cyclization to form the oxadiazole ring
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Introduction of the methanamine group through reductive amination
The synthesis of similar compounds often involves the use of hydrazides as intermediates. For example, research on related compounds has shown that hydrazides can be coupled with orthoformates or orthoacetates in the presence of catalytic acid to provide 1,3,4-oxadiazoles . This approach could potentially be modified for the synthesis of 1,2,4-oxadiazoles with appropriate adjustments.
Related Research Findings
Studies on Similar Compounds
Compounds structurally related to (5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine have been investigated for various pharmacological activities. For instance, research has focused on 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as potential serotonin reuptake inhibitors with antidepressant properties .
The synthesis and characterization of these compounds typically involve:
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Stetter reaction to form arylpentane-1,4-dione
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Paal-Knorr reaction to form diarylpyrrole
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Formylation using Vilsmeier-Haack conditions
Analytical Characterization
Spectroscopic Methods
The characterization of (5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine and similar compounds typically involves various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are valuable for confirming the structure of the compound. For pyrrole-containing compounds, characteristic signals can be observed for the pyrrole ring protons and the N-methyl group .
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Infrared (IR) Spectroscopy: This technique can identify functional groups such as the primary amine (NH₂) and the C=N bonds in the oxadiazole ring .
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Mass Spectrometry (MS): This method provides information about the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for purification and analysis of heterocyclic compounds like (5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine. These techniques can assess purity and aid in the isolation of the target compound from reaction mixtures .
Future Research Directions
Structure Optimization
Future research on (5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine could focus on structural modifications to enhance specific biological activities. Potential approaches include:
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Modification of the pyrrole ring with various substituents
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Variation of the linking position between the pyrrole and oxadiazole rings
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Derivatization of the methanamine group to create amides, sulfonamides, or other functional groups
Expanded Biological Evaluation
Comprehensive biological screening of (5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine would provide valuable insights into its potential therapeutic applications. Areas for investigation might include:
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